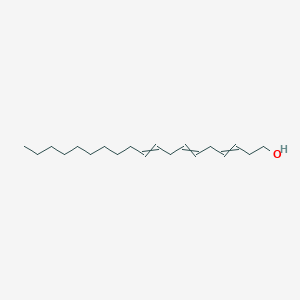
Nonadeca-3,6,9-trien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadeca-3,6,9-trien-1-ol is an organic compound characterized by a long carbon chain with three double bonds and a hydroxyl group. This compound is known for its role in chemical signaling, particularly in the context of termite trail-following pheromones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonadeca-3,6,9-trien-1-ol typically involves the use of long-chain alkenes as starting materials. One common method includes the hydroboration-oxidation of nonadeca-3,6,9-triene. This reaction involves the addition of borane (BH3) to the double bonds, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Nonadeca-3,6,9-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Major Products
Oxidation: Nonadeca-3,6,9-trien-1-one (ketone) or Nonadeca-3,6,9-trienal (aldehyde).
Reduction: Nonadecan-1-ol (fully saturated alcohol).
Substitution: Nonadeca-3,6,9-trien-1-chloride.
Wissenschaftliche Forschungsanwendungen
Nonadeca-3,6,9-trien-1-ol has several scientific research applications:
Chemistry: Used as a model compound for studying long-chain unsaturated alcohols and their reactivity.
Industry: Used in the synthesis of specialty chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism by which Nonadeca-3,6,9-trien-1-ol exerts its effects, particularly as a pheromone, involves binding to specific receptors in the target organism. In termites, it binds to olfactory receptors, triggering a behavioral response that leads the insects to follow the trail marked by the pheromone . The molecular targets and pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol: Another trail-following pheromone used by termites.
(10Z,13Z)-Nonadeca-10,13-dien-2-one: A similar compound with a ketone functional group instead of a hydroxyl group.
Uniqueness
Nonadeca-3,6,9-trien-1-ol is unique due to its specific structure and the presence of three conjugated double bonds, which contribute to its distinct chemical properties and biological activity.
Eigenschaften
CAS-Nummer |
85612-12-0 |
|---|---|
Molekularformel |
C19H34O |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
nonadeca-3,6,9-trien-1-ol |
InChI |
InChI=1S/C19H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h10-11,13-14,16-17,20H,2-9,12,15,18-19H2,1H3 |
InChI-Schlüssel |
JZQDBDOBPHULAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=CCC=CCC=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



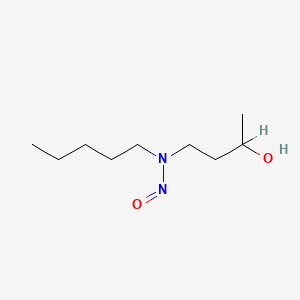
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
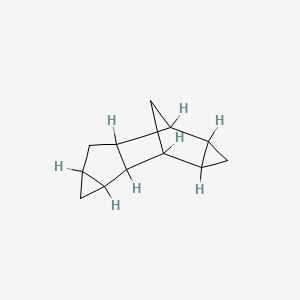

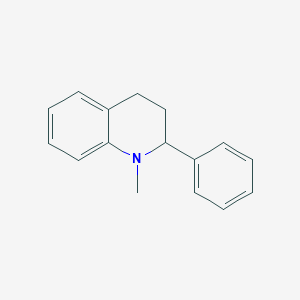
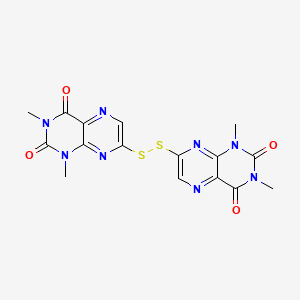
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
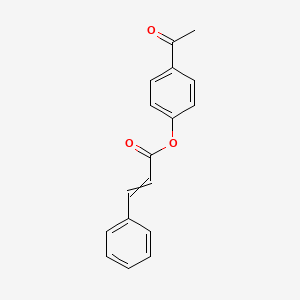
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)
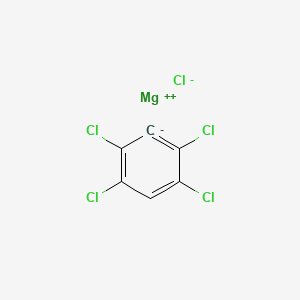

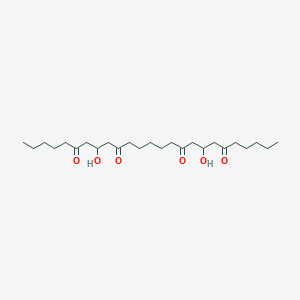
![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
